molecular formula C13H12ClN3O3 B2601452 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034575-60-3

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2601452
CAS No.: 2034575-60-3
M. Wt: 293.71
InChI Key: DYNTZVOQIJBMQG-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a chloropyrimidine head group linked to a furan carbonyl moiety via a pyrrolidineoxy linker, a structural motif prevalent in the design of targeted therapeutic agents . The pyrimidine ring system is a well-known pharmacophore that can function as a key building block in kinase inhibitor development . Researchers can utilize this compound as a core template for designing potent and selective ligands, particularly in the exploration of protease and kinase targets, which are critical in oncology and inflammatory disease research . Furthermore, the presence of the chloropyrimidine group offers a reactive handle for further synthetic elaboration through cross-coupling reactions, making it a versatile intermediate for constructing more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) . Its application extends to serving as a valuable intermediate in synthesizing compound libraries for high-throughput screening, aiding in the identification of novel bioactive hits. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-10-5-15-13(16-6-10)20-11-1-3-17(7-11)12(18)9-2-4-19-8-9/h2,4-6,8,11H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNTZVOQIJBMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its structure incorporates diverse heterocyclic components, including pyrimidine, pyrrolidine, and furan, which are known to exhibit various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 296.74g/mol296.74\,g/mol. The presence of chlorine in the pyrimidine ring enhances its reactivity and potential biological activity. The compound's structural features can be summarized as follows:

Structural Feature Description
Pyrimidine MoietyProvides reactivity and biological activity
Pyrrolidine RingContributes to the compound's pharmacokinetic properties
Furan RingEnhances interaction with biological targets

Synthesis

The synthesis of This compound typically involves multi-step reactions. Initial steps may include the formation of the pyrrolidine ring followed by the introduction of the chloropyrimidine moiety and subsequent coupling with furan derivatives. Common techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

The compound is expected to interact with specific biological targets such as enzymes or receptors. Similar compounds have shown anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. Structure-activity relationship (SAR) studies suggest that modifications on the heterocycles can significantly influence potency and selectivity.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Inhibition of COX enzymes leads to reduced inflammation.
  • Antimicrobial Properties : Certain derivatives have demonstrated significant activity against bacterial strains.
  • Antiviral Effects : Some pyrimidine derivatives have been linked to antiviral activity through modulation of nucleotide biosynthesis pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Chloroethyl Pyrimidine Nucleosides : A study demonstrated that these nucleoside analogues significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cell lines, suggesting potential anticancer properties .
  • Ferrocene-Pyrimidine Conjugates : These compounds were synthesized and evaluated for their antiplasmodial activities against Plasmodium falciparum, indicating potential applications in malaria treatment .
  • Pyrimidine Biosynthesis Inhibitors : A novel series of compounds targeting pyrimidine biosynthesis showed broad-spectrum antiviral activity and immunostimulatory properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone exhibit significant anticancer properties. Pyrimidine derivatives are known to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The presence of the chloropyrimidine moiety may enhance its effectiveness against tumors that are resistant to conventional therapies .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Pyrimidine derivatives often exhibit activity against bacteria and fungi, making this compound a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Effects

Similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. The anti-inflammatory potential of this compound could be explored for treating conditions like arthritis and other inflammatory diseases .

Diabetes Management

As a glucokinase activator, this compound may play a role in managing type 2 diabetes by enhancing glucose metabolism and insulin sensitivity. The modulation of glucose homeostasis through such mechanisms is an area of active research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the heterocycles can significantly influence potency and selectivity against specific biological targets. For instance, substituents on the pyrrolidine or furan rings can alter interactions with enzymes involved in metabolic pathways .

Compound NameStructural FeaturesBiological Activity
BMS-820132Pyrimidine + PyrrolidineGlucokinase activator for type 2 diabetes
5-FluorouracilPyrimidine baseAnticancer
Chlorinated PyrimidinesChlorine-substitutedAnticancer

This table highlights how this compound stands out due to its unique combination of functional groups that may confer distinct biological properties compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Effectiveness varies based on structural modifications, emphasizing the importance of SAR in drug design .

In Silico Predictions

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of this compound based on its structural features. Predictions suggest potential applications in treating conditions such as diabetes and cancer due to its ability to modulate specific metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine/Furan Moieties

  • 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (): Structure: A propan-1-one backbone links pyrrolidine and furan-3-yl groups. Key Differences: Lacks the chloropyrimidine substituent and has a longer carbon chain. Synthesis: Prepared via hydrogenation of an enone precursor using Pd/C, yielding a white crystalline solid (30% yield) . Significance: Demonstrates the synthetic feasibility of combining pyrrolidine and furan motifs, though the absence of chloropyrimidine limits direct pharmacological comparisons.
  • (3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (): Structure: Features a piperidine ring instead of pyrrolidine, with a fused chlorinated pyrimidoindole group. Key Differences: Larger ring size (piperidine vs. pyrrolidine) and a complex fused heterocycle. Synthesis: Utilizes PyBOP/DIPEA-mediated coupling of 3-furoic acid with a chlorinated pyrimidoindole-piperidine intermediate . Significance: Highlights the impact of ring size and substituent complexity on molecular interactions, suggesting the target compound’s pyrrolidine core may offer conformational advantages.

Functional Group Variations

  • Chloropyrimidine vs.
  • Ether vs. Amine Linkage: The ether bond in the target compound (vs. the methylamino linkage in ) may alter electronic properties and metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Heterocyclic Substituents Molecular Formula (Inferred) Synthesis Method Yield/Physical State Reference
Target Compound Pyrrolidine 5-Chloropyrimidin-2-yl (ether), furan-3-yl (methanone) C14H12ClN3O3 Not specified Not reported
3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Propan-1-one Furan-3-yl, pyrrolidine C11H15NO2 Hydrogenation (Pd/C) 30%, white crystalline solid
Compound 8 () Piperidine 7-Chloropyrimidoindole, furan-3-yl (methanone) C21H19ClN6O2 PyBOP/DIPEA coupling Not reported

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone?

  • Methodology : Begin with nucleophilic substitution between 5-chloropyrimidin-2-ol and a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) under basic conditions (e.g., NaH/DMF) to form the ether linkage. Subsequent acylation with furan-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) yields the final product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitor intermediates via TLC and confirm structures via 1^1H/13^13C NMR and HRMS .

Q. How can the structural integrity of this compound be validated?

  • Analytical Workflow :

  • Spectroscopy : 1^1H NMR (DMSO-d6) for proton environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm, furan protons at δ 7.2–7.5 ppm).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]+^+) and isotopic pattern matching chlorine presence.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How to address regioselectivity challenges during pyrimidine substitution?

  • Strategy : Use steric/electronic directing groups (e.g., tert-butyldimethylsilyl (TBS) protection on pyrrolidine hydroxyl in intermediates) to favor substitution at the 2-position of pyrimidine. DFT calculations can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) optimize yields .

Q. What mechanistic insights exist for the acylation step?

  • Study Design :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated furan-3-carbonyl chloride to identify rate-determining steps.
  • In-situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1800 cm1^{-1}) to track intermediate formation.
  • Computational modeling (e.g., Gaussian) can map transition states and activation energies .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

  • Troubleshooting :

  • Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in pyrrolidine).
  • 2D NMR (COSY, NOESY) : Clarify through-space interactions and confirm stereochemistry.
  • Cross-validate with independent synthesis of stereoisomers .

Q. What strategies are effective for stability profiling under physiological conditions?

  • Protocol :

  • pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24–72h; analyze via HPLC for degradation products (e.g., hydrolyzed furan or pyrimidine rings).
  • Oxidative Stress Testing : Expose to H2_2O2_2/Fe2+^{2+} systems; monitor via LC-MS for peroxidation byproducts.
  • Store under inert atmosphere (N2_2) at -20°C to prevent moisture-induced decomposition .

Q. How to evaluate biological activity in kinase inhibition assays?

  • Experimental Design :

  • Enzyme Assays : Test against recombinant kinases (e.g., EGFR, JAK2) using ADP-Glo™ luminescence.
  • Cellular Models : Assess antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Correlate activity with structural analogs (e.g., pyrimidine-based inhibitors in ) .

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